N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a complex organic compound characterized by its unique structure, which includes an amino group and a methanesulfonamide group attached to a diphenylethyl backbone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and nitroethane.
Formation of Intermediate: The initial step involves the condensation of benzaldehyde with nitroethane to form a nitrostyrene intermediate.
Reduction: The nitrostyrene intermediate is then reduced to form a phenethylamine derivative.
Sulfonamide Formation: The final step involves the reaction of the phenethylamine derivative with methanesulfonyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methanesulfonamide group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((1R,2R)-2-Amino-1,2-diphenylethyl)acetamide
- N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzamide
- N-((1R,2R)-2-Amino-1,2-diphenylethyl)carbamate
Uniqueness
N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[(1R,2R)-2-amino-1,2-diphenylethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14-15,17H,16H2,1H3/t14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRRNSLQEDUDTP-HUUCEWRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.